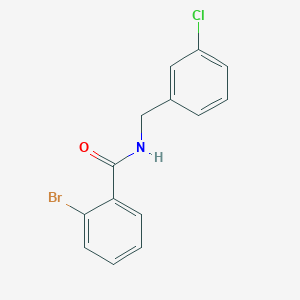![molecular formula C17H14F3NO2 B5024099 4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione, also known as TATU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TATU is a bicyclic compound that contains a trifluoromethylphenyl group and an azatricyclo group. It is a potent inhibitor of the enzyme human neutrophil elastase (HNE) and has shown promising results in the treatment of inflammatory diseases.
Mechanism of Action
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione exerts its pharmacological effects by inhibiting the activity of HNE. HNE is a serine protease that is involved in the degradation of extracellular matrix proteins, such as elastin, collagen, and fibronectin. The inhibition of HNE by this compound leads to the preservation of extracellular matrix proteins and the prevention of tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been found to reduce the recruitment of neutrophils to the site of inflammation, which is a hallmark of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has several advantages as a research tool. It is a potent and selective inhibitor of HNE, which makes it an ideal tool for studying the role of HNE in various diseases. This compound also has good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations as a research tool. It is a synthetic compound that is not found in nature, which limits its applicability to certain research areas. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological effects.
Future Directions
There are several future directions for research on 4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione. One area of research is the development of this compound analogs with improved pharmacokinetic properties and selectivity for HNE. Another area of research is the investigation of the role of HNE in other diseases, such as cancer and neurodegenerative diseases. Additionally, this compound could be used as a tool to study the role of extracellular matrix proteins in various physiological processes.
Synthesis Methods
The synthesis of 4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione involves a multistep process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3,3,3-trifluoro-2-methylpropene to form 4-bromo-3-(trifluoromethyl)benzoic acid. This compound is then reacted with piperidine to form the corresponding amide, which is cyclized with sodium hydride to form this compound.
Scientific Research Applications
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione has been extensively studied for its potential applications in the field of drug discovery. It has been found to be a potent inhibitor of HNE, an enzyme that is involved in the degradation of extracellular matrix proteins and is implicated in the pathogenesis of various inflammatory diseases. This compound has shown promising results in the treatment of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)11-2-1-3-12(8-11)21-15(22)13-9-4-5-10(7-6-9)14(13)16(21)23/h1-5,8-10,13-14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKPIKBKCZBMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5024021.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B5024025.png)
![5-(4-bromophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5024029.png)
![ethyl 4-(2-methoxyethyl)-1-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B5024033.png)
![4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5024038.png)
![[1,2-ethanediylbis(oxy-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B5024045.png)


![1-(cyclohexylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5024068.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)